Cas no 2171842-44-5 (1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine
- EN300-1617886
- 1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine
- 2171842-44-5
-
- インチ: 1S/C13H23N3/c1-9(2)16-13(10(3)14)8-12(15-16)11-6-4-5-7-11/h8-11H,4-7,14H2,1-3H3
- InChIKey: CILMCFZYQQWRGQ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C(C(C)N)=CC(C2CCCC2)=N1
計算された属性
- せいみつぶんしりょう: 221.189197746g/mol
- どういたいしつりょう: 221.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 43.8Ų
1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1617886-2.5g |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1617886-0.05g |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1617886-0.1g |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1617886-0.25g |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1617886-0.5g |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1617886-100mg |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 100mg |
$1081.0 | 2023-09-23 | ||
Enamine | EN300-1617886-2500mg |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 2500mg |
$2408.0 | 2023-09-23 | ||
Enamine | EN300-1617886-5000mg |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 5000mg |
$3562.0 | 2023-09-23 | ||
Enamine | EN300-1617886-50mg |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 50mg |
$1032.0 | 2023-09-23 | ||
Enamine | EN300-1617886-1.0g |
1-[3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171842-44-5 | 1g |
$1229.0 | 2023-06-04 |
1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amineに関する追加情報
Exploring the Potential of 1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine (CAS No. 2171842-44-5) in Modern Research
In the rapidly evolving field of chemical research, 1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine (CAS No. 2171842-44-5) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its cyclopentyl and propan-2-yl substituents, offers a promising scaffold for various applications in medicinal chemistry and material science. Researchers are particularly drawn to its potential as a building block for designing novel bioactive molecules, given its pyrazole core, which is known for its versatility in drug discovery.
The compound's CAS number 2171842-44-5 serves as a critical identifier in global chemical databases, ensuring accurate tracking and regulatory compliance. Its systematic name, 1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine, reflects its intricate molecular architecture, which combines a cyclopentane ring with a pyrazole moiety. This combination is increasingly studied for its potential to modulate biological targets, such as enzymes and receptors, making it a hotspot in structure-activity relationship (SAR) studies.
Recent trends in scientific literature highlight a growing curiosity about pyrazole derivatives, with many researchers investigating their roles in central nervous system (CNS) therapeutics and anti-inflammatory agents. The propan-2-yl group in this compound may enhance lipophilicity, a property often linked to improved blood-brain barrier penetration—a key consideration in neuropharmacology. Such attributes align with the broader industry focus on small-molecule drug discovery and precision medicine.
From a synthetic chemistry perspective, the cyclopentyl ring in 1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine introduces steric constraints that can influence conformational stability. This feature is particularly relevant in computational chemistry and molecular docking studies, where researchers aim to predict binding affinities for target proteins. The compound's amine functionality further expands its utility, enabling derivatization for high-throughput screening (HTS) campaigns.
Environmental and green chemistry considerations are also shaping the discourse around this compound. With increasing emphasis on sustainable synthesis, researchers are exploring catalytic methods to produce pyrazole-based structures like this one with minimal waste. The CAS 2171842-44-5 entry in repositories often includes data on its eco-toxicity profile, addressing concerns raised by regulatory bodies and ESG (Environmental, Social, and Governance) frameworks.
In the context of patent landscapes, derivatives of 1-3-cyclopentyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine have appeared in filings related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This underscores its commercial viability in pharmaceutical innovation. Additionally, its logP and pKa values—frequently searched parameters in ADME/Tox studies—are critical for predicting its behavior in biological systems.
As the scientific community continues to unravel the potential of CAS 2171842-44-5, interdisciplinary collaborations are likely to drive its applications forward. Whether in bioconjugation techniques or as a template for fragment-based drug design, this compound exemplifies the synergy between chemical diversity and therapeutic innovation. Its journey from laboratory curiosity to a potential lead compound mirrors the dynamic nature of modern chemical research.
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